
1,5,9,13-Tetrathiacyclohexadecane-3,11-diol
Übersicht
Beschreibung
“1,5,9,13-Tetrathiacyclohexadecane-3,11-diol” is a macrocyclic tetrathioether . It forms complexes with heavy metals via reaction with heavy metal salts . The molecular formula is C12H24O2S4 .
Synthesis Analysis
The synthesis of “1,5,9,13-Tetrathiacyclohexadecane-3,11-diol” involves the reaction with heavy metal salts . For instance, it reacts with [Ni (OH 2) 6 ] [BF 4] 2 in MeNO 2 in the presence of acetic anhydride to yield [Ni (aneS 4) (OH 2) 2] 2+ .
Molecular Structure Analysis
The molecular structure of “1,5,9,13-Tetrathiacyclohexadecane-3,11-diol” can be found in various databases . The molecular weight is 328.6 g/mol .
Chemical Reactions Analysis
“1,5,9,13-Tetrathiacyclohexadecane-3,11-diol” forms complexes with heavy metals via reaction with heavy metal salts . It reacts with [Ni (OH 2) 6 ] [BF 4] 2 in MeNO 2 in the presence of acetic anhydride to yield [Ni (aneS 4) (OH 2) 2] 2+ .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,5,9,13-Tetrathiacyclohexadecane-3,11-diol” include a density of 1.2±0.1 g/cm 3, boiling point of 555.6±50.0 °C at 760 mmHg, vapour pressure of 0.0±3.4 mmHg at 25°C, enthalpy of vaporization of 96.2±6.0 kJ/mol, flash point of 269.1±28.8 °C, index of refraction of 1.575, molar refractivity of 91.2±0.3 cm 3, #H bond acceptors: 2, #H bond donors: 2, #Freely Rotating Bonds: 0, #Rule of 5 Violations: 0, ACD/LogP : 1.53, ACD/LogD (pH 5.5): 2.41, ACD/BCF (pH 5.5): 40.07, ACD/KOC (pH 5.5): 488.59, ACD/LogD (pH 7.4): 2.41, ACD/BCF (pH 7.4): 40.07, ACD/KOC (pH 7.4): 488.59, Polar Surface Area: 142 Å 2, Polarizability: 36.1±0.5 10 -24 cm 3, Surface Tension: 45.5±3.0 dyne/cm, Molar Volume: 275.7±3.0 cm 3 .
Wissenschaftliche Forschungsanwendungen
It is used to study sulfur-sulfur lone pair interactions in macrocyclic thioethers, as demonstrated in a photoelectron spectroscopic study (Novák, Ng, & Potts, 1994).
The compound has applications in determining ultra-trace toxic metal ion concentrations in various water samples, utilizing ligand modified microbeads. This is significant for environmental monitoring and water quality assessment (Malcı, Kavaklı, Tuncel, & Salih, 2005).
It forms complexes such as trans-dichloro(1,5,9,13-tetrathiacyclohexadecane-α4S)rhodium(III) pentaiodide diiodine, with potential applications in chemical and biological research (Blake, Li, Lippolis, & Schröder, 1998).
The compound can selectively adsorb and recover precious metal ions from geological samples, which is beneficial for mining and geological research (Kavaklı, Malcı, Tuncel, & Salih, 2006).
It readily reacts with certain metal complexes, such as [CuI(MeCN)4]PF6, showcasing its reactivity and potential for forming novel complexes in inorganic chemistry (Neve & Ghedini, 1994).
The compound is also involved in the synthesis of new square-planar Cu(II) complexes, which are of interest in coordination chemistry and metal-organic frameworks (Salavati‐Niasari & Amiri, 2005).
Additionally, it forms square pyramidal complexes with Cobalt(II) and rhodium(III), expanding its utility in the study of metal-ligand coordination (Wolford & Musker, 1991).
The compound has potential for formulating bifunctional chelates and exhibits high specific activity in radiopharmaceutical applications, particularly in nuclear medicine and imaging (Venkatesh et al., 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,5,9,13-tetrathiacyclohexadecane-3,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2S4/c13-11-7-15-3-1-4-16-8-12(14)10-18-6-2-5-17-9-11/h11-14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLHHIPXESCOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CSCCCSCC(CSC1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149077 | |
| Record name | 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,9,13-Tetrathiacyclohexadecane-3,11-diol | |
CAS RN |
109909-33-3 | |
| Record name | 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109909333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol, mixture of cis and trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5,9,13-TETRATHIACYCLOHEXADECANE-3,11-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1090Y8JA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



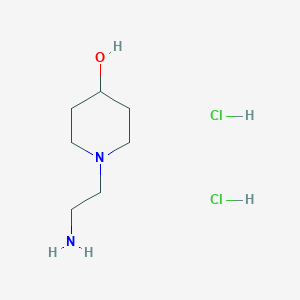
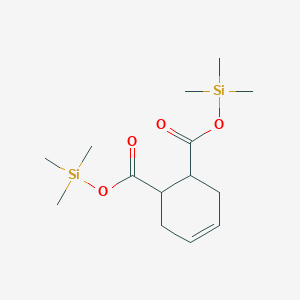
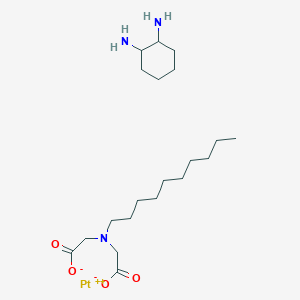
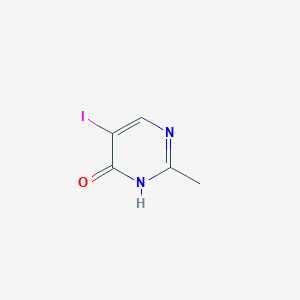

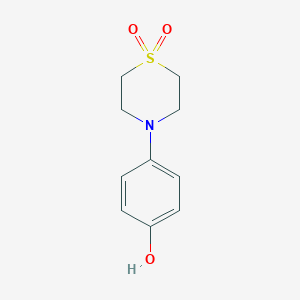
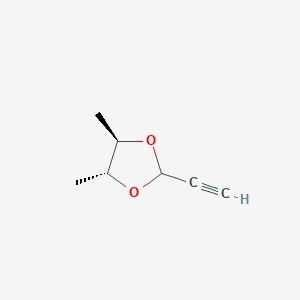
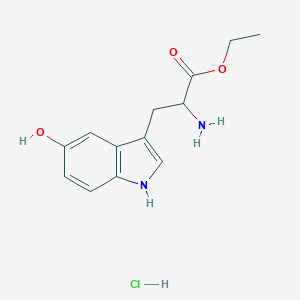
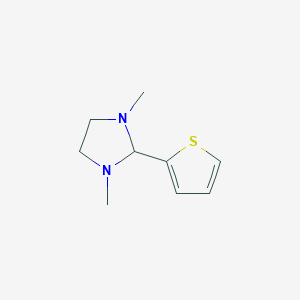
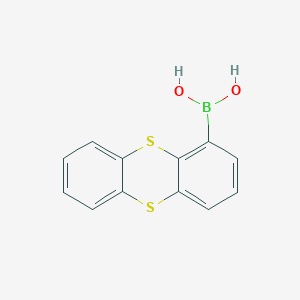
![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)
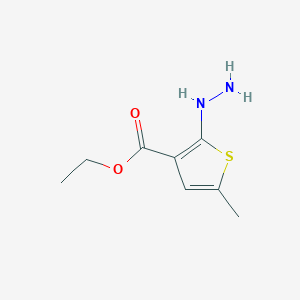
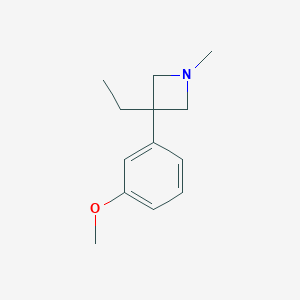
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B34503.png)